molecular formula C15H23NO B14334044 3-(1,3,3,4-Tetramethylpiperidin-4-yl)phenol CAS No. 96626-43-6

3-(1,3,3,4-Tetramethylpiperidin-4-yl)phenol

Cat. No.: B14334044
CAS No.: 96626-43-6
M. Wt: 233.35 g/mol
InChI Key: JFYZWZOVKRKQFB-UHFFFAOYSA-N
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Description

3-(1,3,3,4-Tetramethylpiperidin-4-yl)phenol is an organic compound with the molecular formula C14H21NO It is a derivative of piperidine and phenol, featuring a piperidine ring substituted with four methyl groups and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3,3,4-Tetramethylpiperidin-4-yl)phenol typically involves the nucleophilic aromatic substitution of an aryl halide with a piperidine derivative. The reaction conditions often require the presence of a strong base and an appropriate solvent to facilitate the substitution reaction. For example, the reaction can be carried out using sodium hydride (NaH) as the base and dimethylformamide (DMF) as the solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-(1,3,3,4-Tetramethylpiperidin-4-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while halogenation can produce halogenated phenols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1,3,3,4-Tetramethylpiperidin-4-yl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The piperidine ring may also interact with various receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3,3,4-Tetramethylpiperidin-4-yl)phenol is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenol derivatives and contributes to its specific applications in various fields .

Properties

CAS No.

96626-43-6

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

3-(1,3,3,4-tetramethylpiperidin-4-yl)phenol

InChI

InChI=1S/C15H23NO/c1-14(2)11-16(4)9-8-15(14,3)12-6-5-7-13(17)10-12/h5-7,10,17H,8-9,11H2,1-4H3

InChI Key

JFYZWZOVKRKQFB-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCC1(C)C2=CC(=CC=C2)O)C)C

Origin of Product

United States

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